2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid
Overview
Description
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid is an organic compound that features a benzyloxy group attached to a styryl moiety, which is further connected to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid typically involves a multi-step process. One common method starts with the preparation of the benzyloxy-styrene intermediate, which is then subjected to a series of reactions to introduce the hydroxybenzoic acid moiety. Key steps include:
Formation of Benzyloxy-Styrene: This can be achieved through a Wittig reaction, where a benzyloxybenzylphosphonium salt reacts with a suitable aldehyde under basic conditions to form the styrene derivative.
Introduction of Hydroxybenzoic Acid: The benzyloxy-styrene intermediate is then subjected to a Friedel-Crafts acylation reaction with a hydroxybenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The styryl moiety can be reduced to the corresponding ethyl derivative using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Benzyloxybenzaldehyde, Benzyloxybenzoic acid
Reduction: 2-(4-(Benzyloxy)ethyl)-6-hydroxybenzoic acid
Substitution: 2-(4-(Benzyloxy)styryl)-6-chlorobenzoic acid
Scientific Research Applications
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzyloxy and hydroxybenzoic acid moieties may facilitate binding to active sites, thereby modulating biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Lacks the styryl moiety, making it less versatile in chemical reactions.
2-(4-Methoxystyryl)-6-hydroxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
2-(4-(Benzyloxy)phenyl)-6-hydroxybenzoic acid: Similar but with a phenyl group instead of a styryl group, which may influence its chemical properties and applications.
Uniqueness
2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid is unique due to the presence of both benzyloxy and styryl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-6-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-20-8-4-7-18(21(20)22(24)25)12-9-16-10-13-19(14-11-16)26-15-17-5-2-1-3-6-17/h1-14,23H,15H2,(H,24,25)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZWUULAXUNKKP-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=C(C(=CC=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=C(C(=CC=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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